molecular formula C8H12N2S B1372997 Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine CAS No. 1211508-04-1

Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

Cat. No. B1372997
CAS RN: 1211508-04-1
M. Wt: 168.26 g/mol
InChI Key: FLZXXKPDILZZGE-UHFFFAOYSA-N
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Description

“Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine” is a compound that contains a cyclopropyl group, a 5-methyl-1,3-thiazol-2-yl group, and a methanamine group . Thiazole is a heterocyclic compound that is widely used in drug development . It is an active moiety in many drugs and has been found in many important synthetic drug molecules .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

1. Multicomponent Reactions in Organic and Medicinal Chemistry

Cyclopropyl moieties, like those in Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine, are crucial in multicomponent reactions for designing biologically active molecules. These reactions contribute significantly to modern organic and medicinal chemistry. For instance, a study by Sydorenko et al. (2022) highlighted the effective synthesis of a compound with both a 4-thiazolidinone core and cyclopropyl moiety, showcasing the importance of such structures in drug development.

2. Dyeing Performance of Thiadiazole Derivatives

Compounds structurally related to Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine have been explored in the field of dye chemistry. For instance, the synthesis and dyeing performance of various thiadiazole derivatives on nylon fabric were investigated by Malik et al. (2018). This demonstrates the versatility of such compounds beyond their medicinal applications.

3. Antimicrobial and Anti-Inflammatory Applications

Cyclopropyl and thiazole derivatives have shown promise in antimicrobial and anti-inflammatory applications. A study by Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives comprising thiadiazole moieties and evaluated them for antimicrobial, anti-inflammatory, and other biological activities. The presence of cyclopropyl groups in such compounds plays a critical role in their bioactivity.

4. Synthesis and Characterization for Biological Evaluation

The synthesis and characterization of cyclopropyl analogs are crucial for evaluating their biological activity. Dappen et al. (2010) and Dappen et al. (1991) Dappen et al. (2010) Dappen et al. (1991) investigated the synthesis of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid and their role as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, underscoring the significance of cyclopropyl groups in medicinal chemistry.

Future Directions

The future directions for the study of “Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of thiazole derivatives , this compound could potentially be a valuable target for future research.

properties

IUPAC Name

cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-4-10-8(11-5)7(9)6-2-3-6/h4,6-7H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZXXKPDILZZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 2
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 3
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 4
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 5
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 6
Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine

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